molecular formula C17H14ClNOS B11991748 3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11991748
M. Wt: 315.8 g/mol
InChI Key: ONZAGZFXKLMOFX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring, a phenylethyl group, and a carboxamide group, with a chlorine atom attached to the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of Chlorine Atom: Chlorination of the benzothiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as 2-phenylethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

  • 2-chloro-N-(2-phenylethyl)-1-benzothiophene-3-carboxamide
  • 3-chloro-N-(2-phenylethyl)-2-benzothiophene-1-carboxamide

These compounds share similar structural features but differ in the position of the chlorine atom and the carboxamide group. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClNOS

Molecular Weight

315.8 g/mol

IUPAC Name

3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNOS/c18-15-13-8-4-5-9-14(13)21-16(15)17(20)19-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)

InChI Key

ONZAGZFXKLMOFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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